1-Descarboxy ketorolac-d4
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Overview
Description
1-Descarboxy ketorolac-d4 is a deuterated analog of 1-Descarboxy ketorolac, a compound related to ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms in this compound replace hydrogen atoms, making it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Descarboxy ketorolac-d4 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the pyrrolizine ring: This step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure.
Introduction of the deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final purification: The compound is purified using techniques such as chromatography to obtain the final product.
Chemical Reactions Analysis
1-Descarboxy ketorolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Descarboxy ketorolac-d4 has several scientific research applications, including:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmaceutical research: The compound is used to investigate the pharmacokinetics and metabolism of ketorolac and its analogs.
Analytical chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Mechanism of Action
The mechanism of action of 1-Descarboxy ketorolac-d4 is similar to that of ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
Comparison with Similar Compounds
1-Descarboxy ketorolac-d4 can be compared with other similar compounds, such as:
Ketorolac: The parent compound, which is a widely used NSAID.
1-Descarboxy ketorolac: The non-deuterated analog of this compound.
Other deuterated NSAIDs: Compounds like deuterated ibuprofen and deuterated naproxen, which have similar applications in research.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research applications, such as improved stability and altered pharmacokinetics .
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
phenyl-(5,5,6,6-tetradeuterio-7H-pyrrolizin-3-yl)methanone |
InChI |
InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2/i4D2,10D2 |
InChI Key |
DHUITNLXEMJSMU-NVKMLNCQSA-N |
Isomeric SMILES |
[2H]C1(CC2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)[2H] |
Canonical SMILES |
C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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